3-{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile
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Overview
Description
3-{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazine ring substituted with a piperazine moiety and a benzoylphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 3-{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced to the pyrazine ring.
Attachment of the benzoylphenyl group: This is usually done through Friedel-Crafts acylation or related reactions, where the benzoyl group is introduced to the phenyl ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
3-{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound under suitable conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of specific bonds and formation of new products
Scientific Research Applications
3-{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and infections.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile involves its interaction with specific molecular targets in the body. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied. Research is ongoing to elucidate the detailed mechanisms and pathways involved .
Comparison with Similar Compounds
3-{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a pyrazine ring and exhibit various biological activities, including antimicrobial and anticancer properties.
Benzothiazole derivatives: These compounds have a benzothiazole ring and are known for their biological activities, including antibacterial and antifungal properties.
Piperazine derivatives: These compounds contain a piperazine ring and are used in various therapeutic applications, including antipsychotic and antiviral drugs
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
918481-81-9 |
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Molecular Formula |
C23H21N5O |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-[4-[(4-benzoylphenyl)methyl]piperazin-1-yl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C23H21N5O/c24-16-21-23(26-11-10-25-21)28-14-12-27(13-15-28)17-18-6-8-20(9-7-18)22(29)19-4-2-1-3-5-19/h1-11H,12-15,17H2 |
InChI Key |
FMYMLCPIGYOISW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C4=NC=CN=C4C#N |
Origin of Product |
United States |
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